molecular formula C11H12N2O B13791004 N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide

N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide

Cat. No.: B13791004
M. Wt: 188.23 g/mol
InChI Key: ZMGFUPZTDYFXBF-UHFFFAOYSA-N
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Description

N-[1-(6-Ethynylpyridin-2-yl)ethyl]acetamide is a synthetic organic compound featuring a acetamide group linked to a 6-ethynyl-substituted pyridine ring. This specific structure, particularly the ethynyl moiety, is of significant interest in medicinal chemistry and pharmaceutical research as a potential key intermediate or pharmacophore in the synthesis of more complex molecules . Compounds with similar pyridine-acetamide scaffolds have been extensively investigated as selective antagonists for various biological receptors. For instance, research into orexin/hypocretin receptor antagonists, which are relevant for studying sleep disorders and addiction, has utilized molecules with structural parallels, such as EMPA (an OxR2-selective antagonist) . The ethynyl group on the pyridine ring presents a reactive handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, making this compound a versatile building block for developing targeted chemical probes or libraries for high-throughput screening. Researchers can leverage this functionality to create novel derivatives. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use. Specific data on solubility, stability, and mechanism of action for this exact compound should be verified through further experimental analysis.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-4-10-6-5-7-11(13-10)8(2)12-9(3)14/h1,5-8H,2-3H3,(H,12,14)

InChI Key

ZMGFUPZTDYFXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C#C)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Procedures

Preparation of 4-Pyridinyl Nonaflate Intermediate

The 4-pyridinyl nonaflate is prepared via a three-step procedure starting from alkoxyallene, nitrile, and carboxylic acid precursors:

  • Step 1: Reaction of alkoxyallene with n-butyllithium at low temperature (-40 to -78 °C), followed by addition of nitrile and carboxylic acid, yields an enamide intermediate.
  • Step 2: Treatment of the enamide with triethylamine and trimethylsilyl triflate (TMSOTf) under reflux conditions converts it into the 4-hydroxypyridine derivative.
  • Step 3: The 4-hydroxypyridine is converted to the 4-pyridinyl nonaflate via reaction with sodium hydride and nonafluorobutanesulfonyl fluoride.

This sequence is summarized in Table 1.

Step Reagents & Conditions Product Notes
1 Alkoxyallene, n-BuLi, nitrile, carboxylic acid, Et2O Enamide intermediate Low temp (-78 °C), 4 h
2 Et3N, TMSOTf, CH2Cl2, reflux, 3 days 4-Hydroxypyridine derivative Quenched with NH4Cl solution
3 NaH, nonafluorobutanesulfonyl fluoride, THF, rt, overnight 4-Pyridinyl nonaflate Argon atmosphere
Sonogashira Coupling to Install Ethynyl Group

The 4-pyridinyl nonaflate undergoes Sonogashira coupling with phenyl acetylene or terminal alkynes to introduce the ethynyl substituent at the 6-position:

  • Catalysts: Pd(OAc)2 (5 mol%), PPh3 (20 mol%), CuI (5 mol%)
  • Solvent: DMF with diisopropylamine (i-Pr2NH)
  • Conditions: 70 °C for 3-5 hours under argon atmosphere

The crude product is purified by column chromatography. This step is critical for installing the ethynyl functionality characteristic of the target compound.

Amide Formation to Yield N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide

The acetamide moiety is typically introduced by acylation of the aminoethyl side chain or via amidation of a corresponding amine precursor. While specific details on this step for this compound are limited in the provided sources, standard acylation methods with acetic anhydride or acetyl chloride in the presence of a base are applicable.

General Experimental Conditions

  • Reactions are performed under inert atmosphere (argon) in flame-dried glassware.
  • Solvents are dried by standard procedures.
  • Purification is achieved by flash chromatography on silica gel (230-400 mesh).
  • Characterization includes NMR (1H, 13C), IR, UV/Vis, fluorescence spectroscopy, and mass spectrometry.
  • Typical NMR solvents: CDCl3, chemical shifts referenced to TMS or residual solvent peaks.
  • Yields refer to analytically pure samples.

Characterization Data Summary

Table 2 summarizes typical characterization data for intermediates related to the synthesis of this compound.

Compound Physical State Yield (%) Key NMR Signals (δ ppm) IR (cm⁻¹) MS Data (m/z)
(E)-N-(2-Methoxy-1-methyl-3-oxobut-1-en-1-yl)benzamide (2a) Light yellow oil 13 1H NMR: 2.32 (s, 3H), 3.59 (s, 3H), 7.45-7.97 (aromatic) 3360-3210 (N-H), 1725-1585 (C=O) [M+Na]+ calcd: 256.0944, found: 256.0956
(E)-N-(2-Methoxy-1-methyl-3-oxobut-1-en-1-yl)picolinamide (2b) Colorless solid 22 1H NMR: 2.27 (s, 3H), 3.54 (s, 3H), 7.41-8.67 (pyridine H) 3360-3210 (N-H), 1725-1585 (C=O)

Comprehensive Research Findings

  • The three-component synthesis involving alkoxyallenes, nitriles, and carboxylic acids is a flexible and efficient approach to highly functionalized β-alkoxy-β-ketoenamides, which serve as precursors to pyridine derivatives, including this compound.
  • Palladium-catalyzed coupling reactions, particularly Sonogashira coupling, are the preferred method to introduce the ethynyl group at the 6-position of the pyridine ring due to their high selectivity and yields.
  • The use of nonaflate intermediates enhances the reactivity and selectivity in cross-coupling reactions, facilitating the synthesis of complex pyridine derivatives.
  • Purification by silica gel chromatography and thorough spectral characterization ensure the high purity and structural confirmation of the target compound.
  • The synthetic methodology is adaptable to various substituted pyridines, allowing for structural diversification in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Pyridine-Based Acetamides

Pyridine derivatives with acetamide substituents exhibit diverse properties depending on the functional groups attached. Key analogs include:

Compound Name Substituent (Pyridine Position) Molecular Weight Key Properties/Applications Reference
N-[1-(6-Ethynylpyridin-2-yl)ethyl]acetamide 6-ethynyl, 2-ethylacetamide 202.25 (est.) Rigid structure, catalytic potential
N-(6-Chloropyridin-2-yl)acetamide 6-chloro 170.60 Electron-withdrawing; precursor for cross-coupling
N-(6-Aminopyridin-2-yl)acetamide 6-amino 165.18 Electron-donating; improves solubility
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide 6-chloro, 1-oxide 186.60 Enhanced polarity; potential metabolite

Key Differences :

  • Electronic Effects: The ethynyl group in the target compound introduces sp-hybridized carbon, increasing π-electron density and rigidity compared to chloro (electron-withdrawing) or amino (electron-donating) substituents .
  • Reactivity: Ethynyl groups enable Sonogashira couplings, whereas chloro substituents facilitate Suzuki-Miyaura reactions .
  • Solubility: Amino-substituted analogs exhibit higher aqueous solubility due to hydrogen bonding, whereas ethynyl derivatives are more lipophilic .

Comparison with Aryl-Ethyl Acetamides

Aryl-ethyl acetamides share the N-ethylacetamide backbone but differ in aryl substituents:

Compound Name Aryl Substituent Enantiomeric Excess (ee) Synthesis Yield Applications Reference
(S)-N-(1-(4-Chlorophenyl)ethyl)acetamide 4-chlorophenyl 97.7% ee >99% conversion Chiral intermediates
(S)-N-(1-(4-Methoxyphenyl)ethyl)acetamide 4-methoxyphenyl 93.7% ee >99% conversion High-performance materials
N-[1-(Naphthalen-2-yl)ethyl]acetamide 2-naphthyl N/A N/A Fluorescence studies

Key Differences :

  • Steric and Electronic Profiles : The ethynylpyridinyl group in the target compound offers a planar, conjugated system, contrasting with the bulkier naphthyl group or electron-rich methoxyphenyl .
  • Stereoselectivity : High ee values (93–97%) in aryl-ethyl analogs suggest efficient enzymatic or asymmetric synthesis methods, whereas the ethynylpyridine derivative’s stereoselectivity remains unstudied .

Comparison with Heterocyclic Acetamide Derivatives

Heterocyclic acetamides, such as naphthofuran and imidazo[1,2-a]pyridine derivatives, highlight functional diversity:

Compound Name (Example) Core Structure Key Modifications Biological Activity Reference
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphthofuran Nitro, ester groups Antibacterial
N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides Imidazo[1,2-a]pyridine Varied N-substituents Anticancer (hypothetical)

Key Differences :

  • Bioactivity : Nitro groups in naphthofurans enhance antibacterial activity, whereas ethynylpyridine derivatives may prioritize catalytic over biological applications .

Biological Activity

N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2C_{12}H_{12}N_2 with a molecular weight of approximately 200.24 g/mol. Its structure features an ethynyl group attached to a pyridine ring, along with an acetamide functional group. This arrangement allows the compound to engage in various chemical interactions that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Ligand Binding : The compound acts as a ligand, potentially modulating the activity of enzymes and receptors through specific binding interactions.
  • Hydrogen Bonding : The acetamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformational states and functions.
  • π-π Interactions : The ethynyl group can participate in π-π stacking interactions with aromatic residues, further stabilizing protein-ligand complexes.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

CompoundCOX Inhibition IC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib (standard drug)0.04 ± 0.01

This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

In addition to its anti-inflammatory effects, this compound has been explored for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on COX Inhibition : A study demonstrated that this compound effectively inhibited COX enzymes in vitro, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Activity Assessment : In vitro assays revealed that this compound reduced the viability of various cancer cell lines by inducing apoptosis and causing cell cycle arrest .
  • Binding Studies : Research utilizing surface plasmon resonance (SPR) indicated strong binding affinity between the compound and target proteins involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 6-ethynylpyridine derivatives with acetamide precursors. A common approach includes nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 6-ethynylpyridine can react with an ethylamine-acetamide intermediate under inert conditions (e.g., nitrogen atmosphere) using catalysts like Pd(PPh₃)₄. Reaction optimization should focus on temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents to maximize yield .
  • Characterization : Confirm purity and structure via 1H^1H- and 13C^{13}C-NMR spectroscopy (detecting ethynyl protons at δ ~2.5–3.0 ppm and acetamide carbonyl at δ ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle stability and storage of this compound?

  • Guidelines : The compound is sensitive to moisture and oxidation due to the ethynyl group. Store under inert gas (argon) at −20°C in amber vials. Pre-purge solvents with nitrogen during experimental use to prevent degradation. Stability tests via TLC or HPLC are recommended every 6 months .

Q. What analytical techniques are critical for verifying the compound’s structural integrity?

  • Protocols :

  • NMR Spectroscopy : Identify ethynyl protons (CCHC≡CH) and acetamide protons (NHCONHCO).
  • FT-IR : Confirm acetyl C=O stretches (~1650–1700 cm⁻¹) and ethynyl C≡C stretches (~2100–2260 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the pyridinyl-ethyl-acetamide backbone .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Approach : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. For example, the ethynyl group’s electron-deficient nature may favor [2+2] cycloadditions. Software like Gaussian or ORCA can model transition states and activation energies. Validate predictions with small-scale exploratory reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Analysis Framework :

Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects.

Structural Analog Comparison : Compare with derivatives lacking the ethynyl or ethyl group to isolate functional group contributions.

Meta-Analysis : Cross-reference PubChem BioAssay data (if available) to identify consensus targets or outliers .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Experimental Design :

  • Pull-Down Assays : Use biotinylated analogs to capture binding partners from cell lysates.
  • Kinetic Studies : Measure inhibition constants (KiK_i) for suspected enzyme targets (e.g., kinases) using fluorogenic substrates.
  • Molecular Dynamics Simulations : Model interactions with proteins (e.g., acetylcholinesterase) to identify binding hotspots .

Q. What are the challenges in achieving aqueous solubility for this compound, and how can they be addressed?

  • Solutions :

  • Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) for in vitro studies.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the acetamide or pyridine moiety.
  • Nanoparticle Encapsulation : Employ PEGylated liposomes to enhance bioavailability .

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